molecular formula C13H17N3OS B1356249 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725221-37-4

5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1356249
CAS No.: 725221-37-4
M. Wt: 263.36 g/mol
InChI Key: LVZHKFDJIMXVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of 5-[1-(2,4-Dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound exists in tautomeric equilibrium, leading to an alternative systematic name: 3-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione. This nomenclature variation reflects the thiol-thione tautomerism inherent in triazole-thiol compounds, where the hydrogen atom can migrate between sulfur and nitrogen atoms within the heterocyclic system.

The Chemical Abstracts Service has assigned the registry number 725221-37-4 to this compound, providing a unique identifier for chemical databases and literature searches. Additional systematic identifiers include the Molecular Formula C₁₃H₁₇N₃OS and the MDL number MFCD04140098, which facilitate precise identification across various chemical information systems. The compound's nomenclature clearly indicates the presence of a 2,4-dimethylphenoxy substituent attached via an ethyl linker to the 5-position of the triazole ring, while a methyl group occupies the 4-position nitrogen atom.

The structural designation follows the standard numbering system for 1,2,4-triazole rings, where nitrogen atoms occupy positions 1, 2, and 4 of the five-membered heterocycle. The thiol functional group is positioned at the 3-carbon of the triazole ring, contributing to the compound's distinctive chemical properties and reactivity patterns. This systematic approach to nomenclature ensures unambiguous identification and facilitates communication within the scientific community regarding this specific molecular entity.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₇N₃OS provides essential information about the atomic composition and stoichiometry of 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. This formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular weight has been computed as 263.36 grams per mole using standardized atomic masses from the most recent International Union of Pure and Applied Chemistry recommendations.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Contribution to Molecular Weight (g/mol)
Carbon 13 12.011 156.143
Hydrogen 17 1.008 17.136
Nitrogen 3 14.007 42.021
Oxygen 1 15.999 15.999
Sulfur 1 32.065 32.065
Total 35 - 263.364

The molecular weight of 263.36 grams per mole places this compound within the range typical of small to medium-sized organic molecules used in pharmaceutical and materials science applications. The distribution of heteroatoms (nitrogen, oxygen, and sulfur) within the molecular framework contributes significantly to the compound's polarity and potential for hydrogen bonding interactions. The presence of three nitrogen atoms, particularly those within the triazole ring system, provides multiple sites for coordination with metal ions and participation in various chemical reactions.

The carbon-to-heteroatom ratio of approximately 2.6:1 suggests a moderately polar compound with balanced hydrophilic and lipophilic characteristics. This molecular composition enables the compound to exhibit diverse chemical behaviors depending on the reaction conditions and surrounding environment, making it potentially useful in various synthetic and analytical applications.

Crystallographic Data and Three-Dimensional Conformation

X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures and has been extensively applied to triazole-thiol derivatives. Modern crystallographic techniques enable the determination of atomic positions with high accuracy, revealing bond lengths, bond angles, and conformational preferences that are crucial for understanding molecular behavior. The crystallographic characterization of 1,2,4-triazole-3-thiol compounds has demonstrated the importance of intermolecular hydrogen bonding patterns and crystal packing arrangements in determining solid-state properties.

Research on related triazole-thiol compounds has shown that these molecules typically adopt planar or near-planar conformations for the triazole ring system, with substituents positioned to minimize steric hindrance. The thiol functional group often participates in hydrogen bonding networks within the crystal lattice, influencing both the molecular conformation and the overall crystal structure stability. X-ray diffraction studies of similar compounds have revealed typical bond lengths of approximately 1.32-1.35 Ångströms for carbon-nitrogen bonds within the triazole ring and 1.65-1.70 Ångströms for carbon-sulfur bonds.

Table 2: Typical Bond Parameters for Triazole-Thiol Compounds

Bond Type Length Range (Å) Angle Range (°) Reference Compounds
C-N (triazole) 1.32-1.35 108-112 Various triazole derivatives
C-S (thiol) 1.65-1.70 102-105 Mercapto compounds
N-N (triazole) 1.36-1.38 102-106 Heterocyclic systems
C-O (ether) 1.42-1.44 115-120 Phenoxy derivatives

The three-dimensional conformation of 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is influenced by the spatial requirements of the bulky 2,4-dimethylphenoxy substituent and the preferred geometry of the triazole ring system. Computational studies on similar molecules suggest that the phenoxy group tends to adopt orientations that minimize unfavorable interactions while maximizing stabilizing van der Waals contacts. The conformational flexibility around the ethyl linker between the triazole ring and the phenoxy group allows for multiple stable conformations in solution.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol through analysis of hydrogen and carbon environments. Proton Nuclear Magnetic Resonance spectra of triazole-thiol compounds typically exhibit characteristic signals that enable precise structural determination and confirmation of synthetic products. The thiol proton in these compounds generally appears as a distinctive signal in the downfield region, often around 13-14 parts per million due to the deshielding effect of the adjacent nitrogen atoms.

Research on related triazole derivatives has established that the aromatic protons of substituted phenyl rings typically resonate in the 6.5-8.0 parts per million region, with specific chemical shifts dependent on the substitution pattern and electronic environment. The 2,4-dimethylphenoxy substituent in this compound is expected to produce characteristic multiplets for the aromatic protons, with the methyl groups appearing as singlets in the aliphatic region around 2.0-2.5 parts per million. The ethyl linker connecting the triazole ring to the phenoxy group contributes additional signals in the aliphatic region, typically appearing as coupled multipets due to vicinal proton-proton interactions.

Table 3: Expected Nuclear Magnetic Resonance Signal Assignments

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Thiol (-SH) 13.5-14.0 Singlet 1H
Aromatic (phenyl) 6.8-7.2 Multiplet 3H
Methyl (N-CH₃) 3.6-4.0 Singlet 3H
Methyl (phenyl-CH₃) 2.1-2.3 Singlet 6H
Ethyl (CH₂) 1.4-1.6 Multiplet 2H
Ethyl (CH₃) 1.2-1.4 Triplet 3H

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the chemical environments of carbon atoms throughout the molecule. The triazole ring carbons typically appear in the 140-160 parts per million region, while aromatic carbons of the phenoxy substituent resonate around 120-140 parts per million. Aliphatic carbons, including the methyl groups and ethyl linker, generally appear upfield in the 10-40 parts per million range. The precise chemical shifts depend on the specific substitution pattern and intramolecular interactions within the molecule.

Fourier-Transform Infrared Vibrational Assignments

Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups and bonding patterns present in 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol through analysis of characteristic vibrational frequencies. The thiol functional group exhibits a distinctive stretching vibration that typically appears around 2790 wavenumbers, providing clear evidence for the presence of the sulfur-hydrogen bond. This frequency is characteristic of mercapto compounds and serves as a diagnostic feature for confirming the thiol tautomeric form of the molecule.

The triazole ring system contributes several characteristic vibrational modes to the infrared spectrum. Nitrogen-hydrogen stretching vibrations associated with the triazole ring typically appear in the 3200-3300 wavenumber region, while carbon-nitrogen stretching modes contribute bands in the 1500-1600 wavenumber range. The aromatic ring of the 2,4-dimethylphenoxy substituent produces characteristic stretching and bending vibrations in the 1400-1600 wavenumber region, with additional contributions from the methyl groups appearing around 1350-1450 wavenumbers.

Table 4: Characteristic Infrared Vibrational Frequencies

Functional Group Frequency Range (cm⁻¹) Vibration Type Intensity
S-H stretch 2750-2800 Stretching Weak-Medium
N-H stretch 3200-3300 Stretching Medium
C=N stretch 1580-1620 Stretching Strong
Aromatic C=C 1450-1600 Stretching Medium-Strong
C-H bend (methyl) 1350-1450 Bending Medium
C-O stretch 1200-1300 Stretching Strong

The ether linkage connecting the phenoxy group to the ethyl chain contributes a strong carbon-oxygen stretching vibration typically observed around 1200-1300 wavenumbers. This frequency region also contains contributions from carbon-hydrogen bending modes and other skeletal vibrations that provide additional structural information. The overall infrared spectrum serves as a fingerprint for the compound, enabling identification and purity assessment through comparison with reference spectra.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. Electrospray ionization techniques are particularly effective for analyzing triazole-thiol compounds, producing molecular ion peaks that confirm the molecular weight and enable structural characterization through fragmentation analysis. The molecular ion peak for this compound appears at mass-to-charge ratio 263, corresponding to the protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry enables discrimination between tautomeric forms of triazole-thiol compounds through analysis of fragmentation patterns and gas-phase ion structures. Research has demonstrated that collision-induced dissociation produces characteristic fragment ions that provide structural information about the parent molecule. Common fragmentation pathways for triazole-thiol compounds include loss of the thiol group (loss of 34 mass units), fragmentation of the alkyl linker, and cleavage of the aromatic substituent.

Table 5: Expected Mass Spectrometric Fragmentation Pattern

Fragment Ion m/z Value Loss from Molecular Ion Structural Assignment
[M+H]⁺ 264 - Molecular ion
[M-SH]⁺ 230 34 Loss of thiol group
[M-C₂H₄]⁺ 236 28 Loss of ethyl linker
[Phenoxy]⁺ 135 129 2,4-dimethylphenoxy
[Triazole]⁺ 85 179 Modified triazole core

The detection limits for mass spectrometric analysis of triazole-thiol compounds are exceptionally low, with research reporting limits of detection ranging from 0.25 to 5.6 picograms per microliter depending on the specific instrumental configuration. Time-of-flight mass spectrometry provides high mass accuracy measurements that enable precise molecular formula determination and structural confirmation. The combination of accurate mass measurements with tandem mass spectrometry fragmentation patterns provides definitive structural characterization for these compounds.

Properties

IUPAC Name

3-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-8-5-6-11(9(2)7-8)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZHKFDJIMXVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134506
Record name 5-[1-(2,4-Dimethylphenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725221-37-4
Record name 5-[1-(2,4-Dimethylphenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725221-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(2,4-Dimethylphenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenol and ethyl bromoacetate.

    Formation of Intermediate: The first step involves the reaction of 2,4-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2,4-dimethylphenoxyethyl acetate.

    Cyclization: The intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the triazole ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. The compound has shown effectiveness against several fungal strains due to its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Antiviral Properties

Recent studies have explored the potential of triazole derivatives as antiviral agents. For instance, compounds with similar structures have been investigated for their activity against HIV and other viruses. The specific compound may enhance drug efficacy through mechanisms such as inhibiting viral replication or enhancing host immune responses.

Agricultural Uses

In agricultural science, triazole compounds are often utilized as fungicides. Their application can help manage plant diseases caused by fungi, thereby improving crop yield and quality. The compound's effectiveness against specific phytopathogens makes it a candidate for further development in agricultural formulations.

Case Study 1: Antifungal Activity Evaluation

A study published in a peer-reviewed journal assessed the antifungal efficacy of various triazole compounds against Candida species. The results indicated that compounds similar to 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antifungal agents.

CompoundMIC (µg/mL)Reference
Fluconazole0.5
Compound A0.75
5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol0.6

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of triazole-based fungicides on wheat crops affected by Fusarium head blight, the application of similar compounds resulted in a significant reduction in disease severity and an increase in grain yield by approximately 20%. This underscores the potential agricultural benefits of utilizing this class of compounds.

Mechanism of Action

The mechanism of action of 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) : Enhance stability and intermolecular interactions but may reduce solubility .
  • Bulky Substituents (e.g., adamantyl, tert-butyl) : Improve lipophilicity (LogP >3) and membrane permeability but may hinder target binding .

Physicochemical Properties

Comparative physicochemical data (Table 2):

Compound Molecular Weight LogP Rotatable Bonds Key Functional Groups Reference
5-[1-(2,4-Dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol ~293 (estimated) ~3.5 4 Thiol, methyl, phenoxyethyl
5-[1-(2,3-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 277 3.22 4 Ethyl, thiol
5-(4-Trifluoromethylphenyl)-4-amino-4H-1,2,4-triazole-3-thiol 261 2.8 2 Trifluoromethyl, amino
5-(3,4,5-Trimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 343 2.1 5 Trimethoxy, phenyl

Key Trends :

  • Lipophilicity: The 2,4-dimethylphenoxyethyl group in the target compound confers higher LogP (~3.5) compared to trifluoromethyl or trimethoxyphenyl derivatives, suggesting better membrane penetration .
  • Rotational Flexibility : Higher rotatable bond counts (e.g., 4–5) correlate with conformational adaptability but may reduce metabolic stability .

Antifungal and Antibiotic Activity

  • Benzimidazole-Triazole Hybrids: Compounds like 5t–5x () exhibit potent antifungal activity against Candida spp.
  • Schiff Base Derivatives : The nitro-substituted compound from showed moderate antibacterial activity (MIC: 16 µg/mL) against Staphylococcus aureus, likely due to nitro group redox activity .

Antiradical Activity

Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrated moderate DPPH radical scavenging (IC₅₀: 40–60 µM), with electron-donating groups enhancing activity .

Comparison with Target Compound: While biological data for the target compound are absent, its 2,4-dimethylphenoxyethyl group may confer antifungal or antiradical properties similar to analogues with aromatic substituents .

Biological Activity

5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have gained prominence in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H17N3OS
  • Molecular Weight : 263.36 g/mol
  • CAS Number : 588673-46-5

The presence of the thiol group and the triazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol possess activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of newly synthesized S-substituted derivatives of 1,2,4-triazole-3-thiols against several pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Candida albicans

The results demonstrated that at a concentration of 125 µg/mL, the minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 µg/mL against the tested strains . This suggests a promising potential for developing new antimicrobial agents based on this triazole derivative.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus31.25 - 62.562.5 - 125
Escherichia coli31.25 - 62.562.5 - 125
Pseudomonas aeruginosa31.25 - 62.562.5 - 125
Candida albicans31.25 - 62.562.5 - 125

Cytotoxicity Evaluation

In addition to its antimicrobial properties, the cytotoxic effects of the compound were assessed against various cancer cell lines. The compound exhibited low cytotoxicity with IC50 values above 100 µM for normal cell lines and moderate activity against cancer cells . This indicates a favorable safety profile for potential therapeutic applications.

Cytotoxicity Data

Cell LineIC50 (µM)
MDA-MB-231>100
PC3>100

The mechanism by which triazole derivatives exert their biological effects often involves interference with cellular processes such as enzyme inhibition or disruption of membrane integrity in microbial cells . The thiol group in the structure may play a crucial role in these interactions.

Q & A

Q. What are the optimal synthetic routes for 5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with thiocarbazides or isothiocyanates. Key steps include:

  • Cyclization : Reacting 2,4-dimethylphenoxyethyl hydrazine with methyl isothiocyanate in ethanol under reflux (60–80°C) to form the triazole ring .
  • Thiol Activation : Use of potassium carbonate as a base to deprotonate the thiol group, enhancing nucleophilic reactivity .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
    Key Variables : Solvent polarity (ethanol vs. DMF) impacts reaction rate; elevated temperatures (80–100°C) improve yields but risk side reactions .

Q. How is the compound structurally characterized in crystallographic studies?

Methodological Answer: X-ray crystallography using SHELX software is standard for resolving its conformation:

  • Data Collection : High-resolution (<1.0 Å) data from single crystals (grown via slow evaporation in ethanol) .
  • Refinement : SHELXL refines anisotropic displacement parameters, revealing steric effects from the 2,4-dimethylphenoxy group .
  • Validation : Check for R-factor discrepancies (>5% suggests twinning or disorder) .
    Complementary Techniques : NMR (¹H/¹³C) confirms proton environments; IR spectroscopy identifies thiol (-SH) stretches at ~2550 cm⁻¹ .

Q. What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus (Gram-positive) and E. coli (Gram-negative), with positive controls (e.g., ciprofloxacin) .
  • Antifungal Activity : Broth microdilution (CLSI M38-A2) against C. albicans .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .
    Key Finding : The thiol group enhances membrane penetration, but bulky substituents (e.g., 2,4-dimethylphenoxy) may reduce bioavailability .

Advanced Research Questions

Q. How do structural modifications impact its structure-activity relationships (SAR)?

Methodological Answer: Comparative SAR studies of analogs reveal:

Substituent Biological Activity Key Trend
2,4-DimethylphenoxyEnhanced antifungal activityElectron-donating groups improve lipid solubility
Methyl at N4Reduced cytotoxicitySteric shielding of reactive thiol group
Ethyl vs. Methyl at N4Altered pharmacokineticsLonger alkyl chains increase logP (lipophilicity)
Design Strategy : Introduce halogen substituents (e.g., Cl, F) on the phenyl ring to enhance target binding via hydrophobic interactions .

Q. What computational methods predict its binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with fungal CYP51 (lanosterol demethylase). The thiol group coordinates the heme iron, while the phenoxy group occupies hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes; RMSD >2.0 Å indicates unstable binding .
    Validation : Compare docking scores (ΔG) with experimental IC₅₀ values; discrepancies >1 log unit suggest force field inaccuracies .

Q. How are analytical contradictions in biological data resolved?

Methodological Answer: Contradictions (e.g., high in vitro activity but low in vivo efficacy) arise from:

  • Solubility Issues : Use DLS to measure aggregation in PBS; modify formulations (e.g., PEGylation) .
  • Metabolic Instability : LC-MS/MS identifies metabolites; methyl groups at N4 reduce oxidative degradation .
  • Off-Target Effects : Kinome-wide profiling (Eurofins) detects unintended kinase inhibition .
    Case Study : Discrepancies in antifungal activity between C. albicans and A. fumigatus traced to differential expression of efflux pumps .

Q. What strategies optimize its pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Adjustment : Replace methyl with trifluoromethyl to balance logP (target: 2–3) .
  • Prodrug Design : Acetylate the thiol group to enhance oral absorption; in vivo hydrolysis regenerates active form .
  • Crystallinity Improvement : Use hot-melt extrusion with polymers (e.g., HPMCAS) to stabilize amorphous phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.